4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16352004
InChI: InChI=1S/C23H26N6O2/c1-28-26-23(25-27-28)17-7-5-9-19(15-17)24-22(30)12-6-8-18-16-29(13-14-31-2)21-11-4-3-10-20(18)21/h3-5,7,9-11,15-16H,6,8,12-14H2,1-2H3,(H,24,30)
SMILES:
Molecular Formula: C23H26N6O2
Molecular Weight: 418.5 g/mol

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide

CAS No.:

Cat. No.: VC16352004

Molecular Formula: C23H26N6O2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide -

Specification

Molecular Formula C23H26N6O2
Molecular Weight 418.5 g/mol
IUPAC Name 4-[1-(2-methoxyethyl)indol-3-yl]-N-[3-(2-methyltetrazol-5-yl)phenyl]butanamide
Standard InChI InChI=1S/C23H26N6O2/c1-28-26-23(25-27-28)17-7-5-9-19(15-17)24-22(30)12-6-8-18-16-29(13-14-31-2)21-11-4-3-10-20(18)21/h3-5,7,9-11,15-16H,6,8,12-14H2,1-2H3,(H,24,30)
Standard InChI Key NCXVHHVWSBFHCG-UHFFFAOYSA-N
Canonical SMILES CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCCC3=CN(C4=CC=CC=C43)CCOC

Introduction

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological applications. This compound belongs to a class of indole derivatives, which are known for their diverse biological activities, particularly in neuropharmacology and oncology.

Key Features:

  • Molecular Formula: The molecular formula for this compound is not explicitly provided in the available sources, but it is mentioned to have a molecular weight of approximately 418.5 g/mol.

  • Structural Components: It features an indole core linked to a tetrazole moiety, which are significant for enhancing biological interactions.

Synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide

The synthesis of this compound typically involves multi-step organic reactions. These processes often start with indole derivatives and tetrazole precursors as key starting materials.

Synthesis Steps:

  • Preparation of Indole Derivative: The first step involves modifying the indole ring to incorporate the 2-methoxyethyl substituent.

  • Tetrazole Moiety Synthesis: The tetrazole ring is synthesized separately and then attached to the phenyl group.

  • Coupling Reaction: The indole and tetrazole components are coupled using appropriate reagents to form the final compound.

Industrial Production:

  • Automated Reactors: Large-scale production may utilize automated reactors and continuous flow systems to enhance efficiency and ensure consistent product quality.

  • Purification Techniques: Advanced purification methods like chromatography are essential for isolating the compound in high purity.

Biological Activities and Potential Applications

This compound is of interest due to its potential biological activities, which could lead to therapeutic applications. The indole core and tetrazole moiety are known to interact with various biological targets, including enzymes and receptors, which can modulate different biological pathways.

Potential Applications:

  • Pharmacological Research: The compound's structure suggests potential interactions with specific biological targets, making it valuable in pharmacological research.

  • Drug Development: Its unique structure and potential biological activities make it a candidate for further study in drug development, particularly in areas like neuropharmacology and oncology.

Chemical Reactions:

  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions using agents like potassium permanganate and lithium aluminum hydride.

  • Nucleophilic and Electrophilic Substitutions: Various nucleophiles and electrophiles can be used to modify the compound's structure further.

Research Findings and Future Directions

Research into the compound's biological activities and mechanisms of action is ongoing. The compound's potential as a pharmacological agent depends on its ability to interact with specific biological targets, which could lead to therapeutic applications.

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